
Z-Gly-gly-met-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-gly-met-OH typically involves the stepwise coupling of protected amino acids. One common method is the use of N-benzyloxycarbonyl-glycine (Z-Gly-OH) as a starting material. The synthesis proceeds through the following steps:
Coupling of Z-Gly-OH with glycine: This step involves the activation of the carboxyl group of Z-Gly-OH using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and subsequent reaction with glycine to form Z-Gly-gly-OH.
Coupling of Z-Gly-gly-OH with methionine: The carboxyl group of Z-Gly-gly-OH is activated using a coupling reagent and then reacted with methionine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent, to maximize yield and purity. The use of automated peptide synthesizers can also enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Z-Gly-gly-met-OH undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: The compound can undergo reduction reactions, particularly at the methionine residue, using reducing agents like sodium borohydride.
Substitution: The amino groups in the peptide can participate in substitution reactions, such as acylation or alkylation, to form derivatives with modified properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid
Reduction: Sodium borohydride
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone
Reduction: Reduced methionine derivatives
Substitution: Acylated or alkylated peptide derivatives
科学研究应用
Z-Gly-gly-met-OH has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis, structure, and reactivity.
Biology: The compound serves as a substrate in enzymatic studies and as a model peptide in protein folding and stability research.
Medicine: this compound is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: The compound is used in the development of peptide-based materials and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC).
作用机制
The mechanism of action of Z-Gly-gly-met-OH involves interactions with various molecular targets and pathways:
Antioxidant Activity: The methionine residue can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
Enzymatic Interactions: The peptide can act as a substrate or inhibitor for enzymes involved in peptide metabolism, influencing cellular processes.
Cell Signaling: this compound may modulate signaling pathways by interacting with receptors or other signaling molecules, affecting cellular responses.
相似化合物的比较
Similar Compounds
Glycylmethionine (Gly-Met): A dipeptide consisting of glycine and methionine.
Methionylglycine (Met-Gly): The reverse sequence of Gly-Met.
Z-Gly-OH: N-benzyloxycarbonylglycine, a precursor in the synthesis of Z-Gly-gly-met-OH.
Uniqueness
This compound is unique due to its tripeptide structure, which provides distinct chemical and biological properties compared to dipeptides like Gly-Met and Met-Gly. The presence of the N-benzyloxycarbonyl group enhances its stability and reactivity, making it a valuable compound in research and industrial applications.
属性
分子式 |
C17H23N3O6S |
|---|---|
分子量 |
397.4 g/mol |
IUPAC 名称 |
(2S)-4-methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H23N3O6S/c1-27-8-7-13(16(23)24)20-15(22)10-18-14(21)9-19-17(25)26-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24)/t13-/m0/s1 |
InChI 键 |
VLJOWOASNQUTGI-ZDUSSCGKSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CSCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





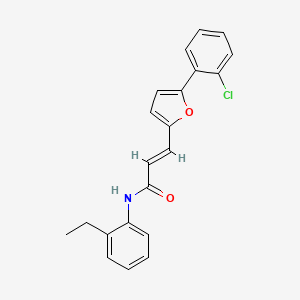
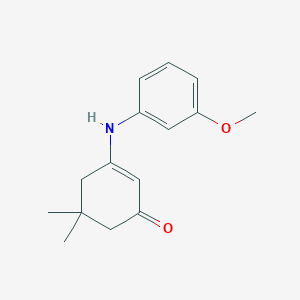

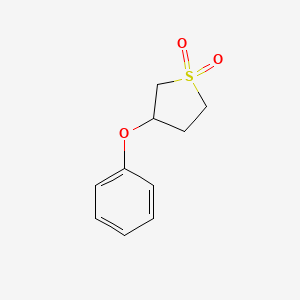

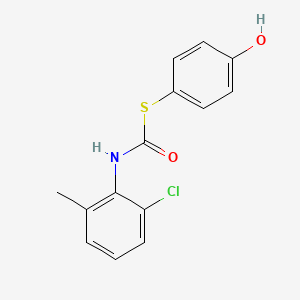
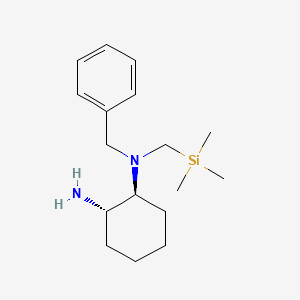
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)
![(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11940494.png)
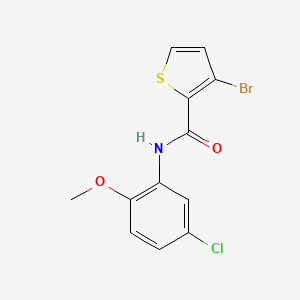
![Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)
